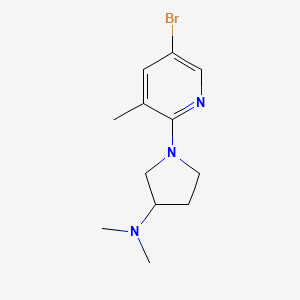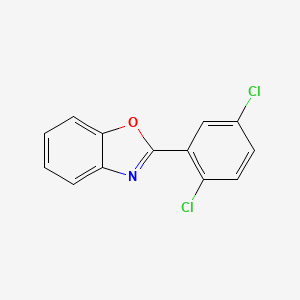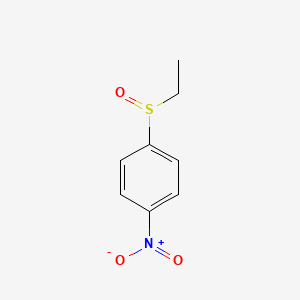
1-(1-benzothiophen-3-yl)ethan-1-ol
Descripción general
Descripción
1-(1-benzothiophen-3-yl)ethan-1-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an ethanol group attached to the third carbon of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of o-alkynylthioanisoles under specific conditions . Another method includes the use of coupling reactions and electrophilic cyclization reactions . These reactions typically require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale coupling reactions using advanced catalytic systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-benzothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
1-(1-benzothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Mecanismo De Acción
The mechanism by which 1-(1-benzothiophen-3-yl)ethan-1-ol exerts its effects is primarily through its interaction with biological targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It is also known to act as an antioxidant, neutralizing free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound without the ethanol group.
Thiophene: A simpler structure with just the thiophene ring.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.
Uniqueness: 1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 |
Clave InChI |
KZOMPPGAMFPYDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC2=CC=CC=C21)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8741526.png)



![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)






![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)

